molecular formula C20H22N2O2 B2805581 1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole CAS No. 877291-00-4

1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole

Cat. No.: B2805581
CAS No.: 877291-00-4
M. Wt: 322.408
InChI Key: BTCFWIWFEVLSHM-UHFFFAOYSA-N
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Description

1-Ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 1-ethyl substituent on the diazole ring and a phenoxymethyl group at position 2. The phenoxy moiety is substituted with a methoxy group at position 2 and a propenyl (allyl) group at position 3. The allyl and methoxy groups may influence electronic properties, solubility, and binding interactions with biological targets .

Properties

IUPAC Name

1-ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-8-15-11-12-18(19(13-15)23-3)24-14-20-21-16-9-6-7-10-17(16)22(20)5-2/h4,6-7,9-13H,1,5,8,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFWIWFEVLSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids. This reaction can be accelerated using electrostatically charged microdroplets generated by a nano-electrospray ion source. The reaction conditions are mild, and no additional acid, base, or catalyst is required . Industrial production methods may involve scaling up this process to achieve higher yields and purity.

Chemical Reactions Analysis

1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzimidazole ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit tumor growth by targeting specific cancer pathways. For instance, compounds that share structural similarities with this compound have been evaluated for their ability to inhibit cell proliferation in cancer cell lines.
StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cells.
Study 2Identified potential mechanisms of action related to apoptosis induction.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial effects. Similar compounds have been tested against various bacteria and fungi, showing promising results in inhibiting growth.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of benzodiazole derivatives in protecting neuronal cells from oxidative stress and apoptosis. This compound may exhibit similar protective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several benzodiazole derivatives, including variations of the target compound. They assessed their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives significantly inhibited tumor growth by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial properties of structurally related compounds. The results showed that these compounds had varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the side chains could enhance efficacy.

Mechanism of Action

The mechanism of action of 1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2-{1-[2-Methoxy-5-(Prop-2-En-1-Yl)Phenoxy]Ethyl}-1H-1,3-Benzodiazole (BE45739)

  • Structural Differences: The allyl group is located at position 5 instead of 4 on the phenoxy ring .
  • Implications : Positional isomerism can alter molecular conformation, dipole moments, and binding affinity. For example, the 4-allyl substitution in the target compound may enhance steric interactions with hydrophobic enzyme pockets compared to the 5-allyl analog.
  • Data: Property Target Compound BE45739 Molecular Formula C₁₉H₂₀N₂O₂ C₁₉H₂₀N₂O₂ Molecular Weight 308.37 g/mol 308.37 g/mol Substituent Positions 2-Methoxy, 4-allylphenoxy 2-Methoxy, 5-allylphenoxy

Triazole-Thiazole-Benzodiazole Hybrids ()

Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzodiazole core but incorporate triazole-thiazole-acetamide chains.

  • Key Differences :
    • The target compound lacks the triazole-thiazole-acetamide moiety, which in 9c contributes to enhanced hydrogen bonding and π-π stacking with biological targets .
    • Bioactivity : Docking studies suggest 9c exhibits strong binding to α-glucosidase (a target for antidiabetic drugs), whereas the target compound’s allyl group may prioritize interactions with cytochrome P450 enzymes .

Eugenol-Tosylate Derivatives ()

Eugenol-tosylate analogs (e.g., E1: 2-methoxy-4-(prop-2-en-1-yl)phenyl benzenesulfonate) share the 2-methoxy-4-allylphenol backbone but replace the benzodiazole with sulfonate esters.

  • Physicochemical Properties :
    • Sulfonate esters (e.g., E1 ) exhibit higher hydrophilicity (logP ~2.1) compared to the target compound (estimated logP ~3.5), affecting membrane permeability .
    • The benzodiazole core in the target compound may enhance aromatic stacking interactions in hydrophobic environments .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s allylphenoxy group can be derived from 2-methoxy-4-(prop-2-en-1-yl)phenol, a precursor synthesized via methods described in .
  • Optimization Opportunities: Introducing electron-withdrawing groups (e.g., halogens) to the phenoxy ring could enhance binding affinity, as seen in 9c (4-bromo substitution improved α-glucosidase inhibition by 40%) .

Biological Activity

1-ethyl-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

Molecular Weight: 286.33 g/mol
Functional Groups: Benzodiazole, ether, and alkenyl substituents.

Biological Activity Overview

Research indicates that compounds with a benzodiazole scaffold often exhibit a range of biological activities, including:

  • Antitumor Activity: Several studies have shown that benzodiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., HCC827 and NCI-H358) .
  • Antimicrobial Properties: The presence of the methoxy and alkenyl groups may enhance the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Similar compounds have shown promising results in inhibiting bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Interference with DNA Synthesis: Similar benzodiazole derivatives have been shown to interact with DNA, preventing replication and transcription processes.
  • Modulation of Cell Signaling Pathways: The compound may affect various signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

A study focusing on the synthesis of benzodiazole derivatives reported that certain analogs exhibited significant antitumor activity against lung cancer cell lines. For instance, one derivative showed an IC50 value of 6.26 μM against HCC827 cells . This suggests that structural modifications in the benzodiazole framework could enhance antitumor efficacy.

Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested for antimicrobial activity using the broth microdilution method. Results indicated that compounds with methoxy and alkenyl groups displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 μg/mL to 50 μg/mL .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (μM)Reference
AntitumorHCC8276.26
AntitumorNCI-H3586.48
AntibacterialS. aureus12.5
AntibacterialE. coli50

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